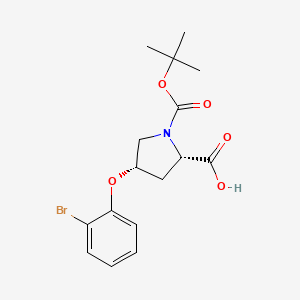![molecular formula C17H26ClNO3 B1397660 Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-57-3](/img/structure/B1397660.png)
Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride, also known as ‘MPH-HCl’, is a synthetic compound with a wide range of applications in scientific research. MPH-HCl is a chiral compound that is widely used in studies related to pharmacology, biochemistry, and physiology. MPH-HCl is also used in the synthesis of a variety of compounds that have therapeutic applications.
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride has been utilized in various catalytic processes. For instance, a study explored the use of chiral ligands similar to this compound in the asymmetric hydroformylation of olefins. These ligands, when used with platinum complexes, demonstrated effective catalysis in the production of optically active compounds, highlighting their potential in asymmetric synthesis (Stille et al., 1991).
Molecular Structure Studies
The compound has also been instrumental in the study of molecular structures and interactions. For example, zinc complexes involving molecules with structural similarities to this compound were synthesized and characterized, providing insights into molecular interactions and properties such as spin coupling and magnetic behavior (Orio et al., 2010).
Synthesis of Novel Compounds
The synthesis of novel chemical entities using this compound or its derivatives has been a significant area of research. For example, a study focused on synthesizing 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a compound structurally related to methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride, highlights the utility of such compounds in the creation of new chemical entities with potential applications in various fields (Zhang, 2009).
Development of Pharmaceutical Agents
Research has also explored the use of similar structures in the development of pharmaceutical agents. A novel approach was described for synthesizing a very late antigen-4 (VLA-4) antagonist using a key intermediate structurally related to the compound . This showcases the potential of such compounds in the development of therapeutic agents (Chiba & Machinaga, 2011).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-[4-(2-methylbutan-2-yl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-5-17(2,3)12-6-8-13(9-7-12)21-14-10-15(18-11-14)16(19)20-4;/h6-9,14-15,18H,5,10-11H2,1-4H3;1H/t14-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWAZKMUDIGOGN-YYLIZZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride | |
CAS RN |
1354484-57-3 | |
| Record name | L-Proline, 4-[4-(1,1-dimethylpropyl)phenoxy]-, methyl ester, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354484-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397577.png)
![3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397578.png)
![3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397581.png)
![3-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397583.png)
![3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397586.png)
![N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397587.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397588.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397589.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(diethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397590.png)

![4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397594.png)
![2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397595.png)
![2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397596.png)
![3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397599.png)